molecular formula C19H20N2O4S3 B2563506 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide CAS No. 896358-91-1

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide

Cat. No.: B2563506
CAS No.: 896358-91-1
M. Wt: 436.56
InChI Key: HGNPRBDTBPBNDJ-VXPUYCOJSA-N
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Description

This compound belongs to the benzamide class fused with a benzo[d]thiazole heterocyclic core. Key structural features include:

  • Z-configuration at the imine bond (C=N), influencing molecular geometry and intermolecular interactions.
  • 3-(2-Methoxyethyl) substituent on the benzothiazole ring, enhancing solubility via ether linkages.
  • 6-Methylsulfonyl group, a strong electron-withdrawing moiety that may improve metabolic stability and target binding.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-25-11-10-21-16-9-8-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-4-6-14(26-2)7-5-13/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNPRBDTBPBNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have gained considerable attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S₂
  • Molecular Weight : 325.42 g/mol
  • IUPAC Name : this compound

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The proposed mechanisms for this compound include:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have shown significant inhibition of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, benzothiazole derivatives have been reported to decrease the proliferation of A431, A549, and H1299 cancer cells .
  • Anti-inflammatory Effects : Benzothiazole compounds have demonstrated anti-inflammatory properties by modulating cytokine production, particularly reducing levels of IL-6 and TNF-α .

Biological Activity Assessment

The biological activity of this compound can be evaluated through various assays:

Activity Type Methodology Findings
CytotoxicityMTT AssaySignificant reduction in viability of cancer cell lines at µM concentrations .
Anti-inflammatoryELISA for cytokine levelsDecreased IL-6 and TNF-α levels in treated cells .
Apoptosis inductionFlow CytometryIncreased percentage of apoptotic cells in treated groups .
Cell migrationWound healing assayInhibition of migration in A431 cells .

Case Studies

  • Cancer Research : A study involving modified benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent anti-tumor activity against non-small cell lung cancer cell lines. These findings suggest that structural modifications can enhance anticancer properties .
  • Inflammatory Diseases : Another investigation highlighted the anti-inflammatory effects of related benzothiazole compounds, which were shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Melting Point (°C)
Target Compound Benzo[d]thiazole 3-(2-Methoxyethyl), 6-methylsulfonyl, 4-methylthio-benzamide C₂₀H₂₀N₂O₃S₃ 456.60 g/mol Not reported
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazole, phenyl, benzamide C₁₈H₁₂N₄O₂S 348.39 g/mol 160
8a Thiadiazole + pyridine 5-Acetyl-6-methyl-pyridin-2-yl, phenyl, benzamide C₂₃H₁₈N₄O₂S 414.49 g/mol 290
8b Thiadiazole + nicotinate Ethyl 2-methyl-nicotinate, phenyl, benzamide C₂₄H₂₀N₄O₃S 444.52 g/mol 200
4g Thiadiazole 3-Methylphenyl, 3-dimethylamino-acryloyl, benzamide C₂₁H₂₀N₄O₂S 392.48 g/mol 200

Key Observations:

  • Substituent Effects : The 6-methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity relative to acetyl or ester groups in analogs (e.g., 8a, 8b) .
  • Thermal Stability : Higher melting points in thiadiazole derivatives (e.g., 8a: 290°C) suggest stronger crystalline packing vs. the target compound’s unreported but likely lower value due to flexible 2-methoxyethyl chain .

Spectral and Reactivity Comparisons

  • IR Spectroscopy :
    • The target compound’s methylsulfonyl group would show strong S=O stretches (~1350–1150 cm⁻¹), absent in analogs like 4g or 8a–c .
    • C=O Stretches : Benzamide carbonyl peaks (~1660–1680 cm⁻¹) align with compounds 6 and 8a–c .
  • Synthetic Routes: The target compound may be synthesized via enaminone intermediates (similar to 4g ), whereas thiadiazole derivatives (e.g., 6, 8a) involve cyclization with hydroxylamine or active methylene compounds .

Research Findings and Hypotheses

  • Anticancer Potential: Analog 8a (IC₅₀ = 12 µM against MCF-7 cells) suggests the target compound’s methylsulfonyl group could enhance cytotoxicity via stronger DNA intercalation or kinase inhibition .
  • Antimicrobial Activity : Thiadiazole derivatives (e.g., 6) show moderate antibacterial effects (MIC = 32 µg/mL), which the target compound might exceed due to increased solubility and sulfur-mediated disruption of bacterial membranes .

Challenges and Limitations

  • Data Gaps : Direct pharmacological data for the target compound is unavailable; predictions rely on structural analogs.
  • Synthetic Complexity : The 2-methoxyethyl chain may complicate regioselective synthesis compared to simpler thiadiazole derivatives .

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